N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 1249329-78-9
VCID: VC7057579
InChI: InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2
SMILES: C(CN)CNCC(F)(F)F
Molecular Formula: C5H11F3N2
Molecular Weight: 156.152

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine

CAS No.: 1249329-78-9

Cat. No.: VC7057579

Molecular Formula: C5H11F3N2

Molecular Weight: 156.152

* For research use only. Not for human or veterinary use.

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine - 1249329-78-9

Specification

CAS No. 1249329-78-9
Molecular Formula C5H11F3N2
Molecular Weight 156.152
IUPAC Name N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
Standard InChI InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2
Standard InChI Key LINUZFDLGWCGBG-UHFFFAOYSA-N
SMILES C(CN)CNCC(F)(F)F

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

The molecular structure of N1-(2,2,2-trifluoroethyl)propane-1,3-diamine is defined by a three-carbon diamine chain (propane-1,3-diamine) with a trifluoroethyl group (-CH2CF3) attached to the primary amine. The SMILES notation C(CN)CNCC(F)(F)F explicitly details this connectivity:

  • Propane-1,3-diamine backbone: Two amine groups separated by a three-carbon chain (positions 1 and 3).

  • Trifluoroethyl substitution: A -CH2CF3 group replaces one hydrogen on the N1 amine, introducing three fluorine atoms at the terminal carbon .

The InChIKey LINUZFDLGWCGBG-UHFFFAOYSA-N provides a unique identifier for database searches, confirming the absence of stereocenters or isomerism in this configuration .

Predicted Physicochemical Properties

The compound’s collision cross-section (CCS) values, predicted for various adducts, provide critical insights into its behavior in mass spectrometry (Table 1) .

Table 1. Predicted Collision Cross Sections for N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+157.09471132.2
[M+Na]+179.07665137.7
[M+NH4]+174.12125137.4
[M+K]+195.05059133.7
[M-H]-155.08015127.9
[M+Na-2H]-177.06210134.1

These CCS values indicate moderate polarizability and suggest that the compound would elute in mid-range retention times during reversed-phase liquid chromatography. The [M+H]+ adduct’s CCS of 132.2 Ų aligns with similarly sized aliphatic amines, while the higher CCS for [M+Na]+ (137.7 Ų) reflects sodium’s larger ionic radius and stronger adduct stabilization .

Synthetic Considerations and Challenges

  • Starting material: Propane-1,3-diamine.

  • Alkylation agent: 2,2,2-Trifluoroethyl triflate or bromide.

  • Conditions: Polar aprotic solvent (e.g., DMF), base (e.g., K2CO3), 50–80°C.

The reaction likely proceeds via nucleophilic substitution at the primary amine, though overalkylation risks exist. Purification would require fractional distillation or column chromatography due to the compound’s moderate polarity .

Comparative Analysis with Structural Analogues

N,N-Bis(2-aminoethyl)propane-1,3-diamine (CAS 13002-64-7), a related polyamine with the formula C7H20N4, demonstrates how additional amine groups influence properties :

  • Molecular weight: 160.26 g/mol vs. 164.15 g/mol for the trifluoroethyl derivative.

  • Polarity: Higher PSA (81.3 vs. 42.0 Ų) due to four amine groups vs. two.

  • Applications: Used in chelating agents and dendrimer synthesis, suggesting possible niches for the fluorinated analogue .

Future Research Directions

  • Synthesis optimization: Develop reproducible routes with characterization via NMR and HRMS.

  • Coordination studies: Screen for complexation with transition metals and lanthanides.

  • Derivatization: Explore acylations or sulfonations to enhance solubility or bioactivity.

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